(2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
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Description
“(2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid” is a chemical compound. It has been studied in the context of fragment-based drug discovery . This compound has been used in research to investigate its potential applications in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular formula of this compound is C12H21NO4 . Unfortunately, the specific details about the molecular structure of this compound are not available in the retrieved resources.Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.299 and a density of 1.1±0.1 g/cm3 . Its boiling point is 359.5±35.0 °C at 760 mmHg . The compound’s exact mass is 243.147064 and it has a LogP value of 1.62 .Scientific Research Applications
Piperidine Derivatives in Cancer Research
- Aurora Kinase Inhibitor : Piperidine derivatives have been found to inhibit Aurora A, which may be useful in treating cancer. This study involves compounds with a structural focus that is related but not identical to the requested chemical, showing the relevance of piperidine structures in oncological research (ロバート ヘンリー,ジェームズ, 2006).
Advances in Synthesis Techniques
- Asymmetric Synthesis : Research on the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid derivatives demonstrates the chemical versatility and utility of piperidine compounds in creating enantiomerically pure substances, which are crucial for the development of pharmaceuticals (C. Xue et al., 2002).
Radiochemistry Applications
- Mixed Ligand Concept for [99(m)Tc(OH2)3(CO)3]+ : A study introduced a mixed ligand approach to label bioactive molecules, demonstrating the application of piperidine derivatives in the development of diagnostic and therapeutic radiopharmaceuticals (S. Mundwiler et al., 2004).
Natural Product Synthesis
- Chiral Building Blocks : Piperidine derivatives serve as chiral building blocks for synthesizing piperidine-related alkaloids, highlighting their importance in the synthesis of natural products and medicinal chemistry (H. Takahata et al., 2002).
Properties
IUPAC Name |
(2R,6R)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-5-7-9(10(14)15)13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAUJGIQMJDINW-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2166006-41-1 |
Source
|
Record name | rac-(2R,6R)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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